

Fenquizone: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenquizone is a quinazolinone-sulfonamide derivative that functions as a thiazide-like diuretic. [1] It is primarily utilized in the management of hypertension and edema.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with **fenquizone**.

Chemical Structure and Properties

Fenquizone, with the IUPAC name 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, possesses a distinctive chemical architecture that underpins its diuretic activity.[2]

Table 1: Chemical Identifiers for Fenquizone



Identifier	Value	
CAS Number	20287-37-0[3]	
IUPAC Name	7-chloro-4-oxo-2-phenyl-1,2,3,4- tetrahydroquinazoline-6-sulfonamide[2]	
Synonyms	Idrolone, MG 13054	
Molecular Formula	C14H12CIN3O3S	
SMILES	C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N 2)S(=O)(=O)N)Cl	

Table 2: Physicochemical Properties of Fenquizone

Property	Value	Source
Molar Mass	337.78 g/mol	
Melting Point	>310 °C	
Solubility	Insoluble in water	
рКа	Data not available in search results	
LogP	Data not available in search results	_

Mechanism of Action and Signaling Pathway

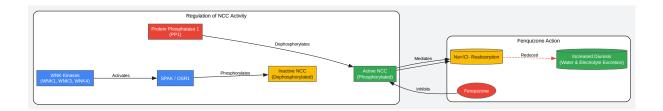
Fenquizone exerts its diuretic effect by acting as a thiazide-like diuretic, primarily by inhibiting the Na⁺/Cl⁻ cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water, sodium, and chloride.

The regulation of the Na⁺/Cl⁻ cotransporter is a complex process involving a network of kinases and phosphatases. The activity of NCC is significantly increased by phosphorylation of specific serine and threonine residues in its N-terminal domain. This phosphorylation is



mediated by the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). The activity of SPAK/OSR1 is, in turn, regulated by a family of kinases known as "with-no-lysine" (WNK) kinases, particularly WNK1, WNK3, and WNK4. Conversely, dephosphorylation and inactivation of NCC are carried out by protein phosphatase 1 (PP1).

Fenquizone, by binding to the NCC, is thought to allosterically inhibit its transport function, thereby promoting diuresis.



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Figure 1. Simplified signaling pathway of **Fenquizone**'s diuretic action.

Experimental Protocols Assessment of Diuretic Activity in Rats

This protocol is adapted from methodologies used to evaluate the diuretic effect of novel compounds.

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of **fenquizone** in a rat model.

Materials:



- Male Wistar rats (200-250 g)
- Fenquizone
- Vehicle (e.g., 0.5% carboxymethylcellulose solution)
- Metabolic cages
- 0.9% saline solution
- Flame photometer or ion-selective electrodes

Procedure:

- House rats individually in metabolic cages for an acclimatization period of 24-48 hours with free access to food and water.
- Fast the rats overnight prior to the experiment, with free access to water.
- On the day of the experiment, administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a uniform state of hydration and promote urine flow.
- Divide the rats into a control group and one or more experimental groups (receiving different doses of fenquizone).
- Administer the vehicle to the control group and fenquizone (suspended in the vehicle) to the experimental groups via oral gavage.
- Collect urine samples at predetermined time intervals (e.g., 0-6 hours and 6-24 hours) in graduated cylinders.
- Record the total urine volume for each rat at each time point.
- Centrifuge the urine samples to remove any particulate matter.
- Analyze the supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.



- Calculate the total excretion of Na⁺ and K⁺ for each animal.
- Compare the urine volume and electrolyte excretion between the control and fenquizonetreated groups to assess the diuretic, natriuretic, and kaliuretic effects.

Determination of Fenquizone in Plasma by HPLC-MS/MS

This hypothetical protocol is based on established methods for the analysis of other diuretics in biological matrices.

Objective: To quantify the concentration of **fenquizone** in rat plasma samples.

Materials:

- Rat plasma samples
- Fenquizone standard
- Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
- Acetonitrile (ACN)
- Formic acid
- Water (HPLC grade)
- HPLC system coupled with a tandem mass spectrometer (MS/MS)
- C18 analytical column

Procedure:

- Sample Preparation (Protein Precipitation):
 - \circ To 100 μ L of plasma in a microcentrifuge tube, add 200 μ L of ACN containing the internal standard.
 - Vortex for 1 minute to precipitate plasma proteins.



- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Chromatographic Conditions:
 - Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient Elution: A suitable gradient to separate fenquizone from endogenous plasma components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **fenquizone** and the internal standard.
 - Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of **fenquizone** to the internal standard against the concentration of the **fenquizone** standards.
 - Determine the concentration of **fenquizone** in the plasma samples by interpolating their peak area ratios from the calibration curve.



Synthesis

A detailed, publicly available synthesis protocol for **fenquizone** is not readily found in the searched literature, as is common for many pharmaceutical compounds. However, based on its chemical structure as a substituted quinazolinone, a plausible synthetic route would likely involve a multi-step process. A key step would be the cyclization reaction to form the quinazolinone ring system. This could potentially be achieved by reacting a substituted anthranilic acid derivative with an appropriate amine and a source for the remaining carbon atom of the heterocyclic ring. The sulfonyl chloride group could be introduced onto the aromatic ring either before or after the formation of the quinazolinone core, followed by amination to yield the final sulfonamide.

Conclusion

Fenquizone is a well-established thiazide-like diuretic with a clear mechanism of action centered on the inhibition of the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule. Its chemical and physical properties are characteristic of a stable, orally administered drug. The provided experimental protocols offer a framework for researchers to investigate its diuretic and pharmacokinetic properties further. Future research could focus on elucidating the precise binding site of **fenquizone** on the NCC and exploring its potential off-target effects.

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